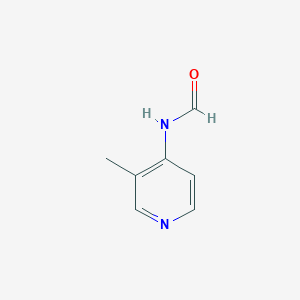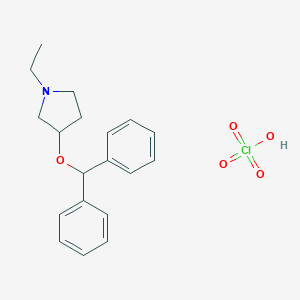
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEM or MEM-Cl and is a highly stable and water-soluble salt.
作用機序
The mechanism of action of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate is related to its ability to block ion channels and receptors. This compound has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. It also blocks the AMPA receptor, which is involved in the regulation of synaptic transmission and plasticity.
生化学的および生理学的効果
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate has various biochemical and physiological effects, including the inhibition of glutamate release and the modulation of synaptic plasticity. It has been shown to reduce the excitability of neurons and to protect against excitotoxicity, which is a pathological process that can lead to neuronal damage and death.
実験室実験の利点と制限
The advantages of using Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate in lab experiments include its high stability, water solubility, and selectivity for ion channels and receptors. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate in scientific research. One potential direction is the study of its effects on synaptic plasticity and learning and memory processes. Another direction is the investigation of its potential therapeutic applications for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the development of new derivatives and analogs of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate may lead to the discovery of more potent and selective compounds for use in scientific research.
合成法
The synthesis method for Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate involves the reaction of 3-(diphenylmethoxy)-1-ethylpyrrolidine with perchloric acid. This reaction results in the formation of a highly stable and water-soluble salt, which can be easily purified and used for various research purposes.
科学的研究の応用
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate has various scientific research applications, including but not limited to the study of ion channels, neurotransmitters, and receptors. This compound is widely used in patch-clamp experiments to study the electrophysiological properties of ion channels and receptors. It is also used in the study of synaptic transmission and the effects of neurotransmitters on neuronal activity.
特性
CAS番号 |
102584-45-2 |
|---|---|
製品名 |
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate |
分子式 |
C19H24ClNO5 |
分子量 |
381.8 g/mol |
IUPAC名 |
3-benzhydryloxy-1-ethylpyrrolidine;perchloric acid |
InChI |
InChI=1S/C19H23NO.ClHO4/c1-2-20-14-13-18(15-20)21-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;2-1(3,4)5/h3-12,18-19H,2,13-15H2,1H3;(H,2,3,4,5) |
InChIキー |
RCXPWTASCPSCQU-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
正規SMILES |
CCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
同義語 |
3-benzhydryloxy-1-ethyl-pyrrolidine perchlorate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



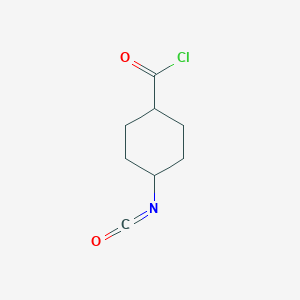
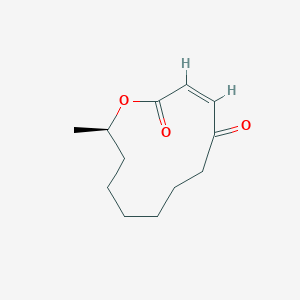
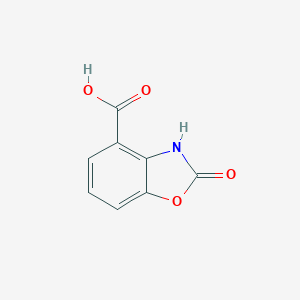
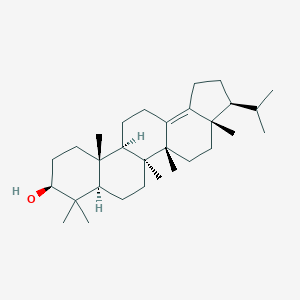
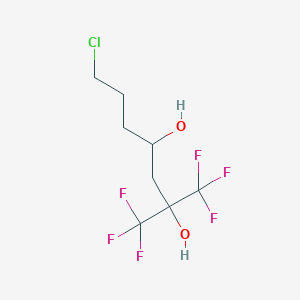
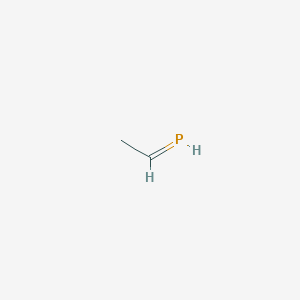
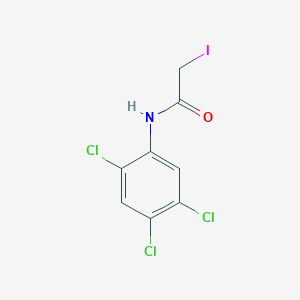
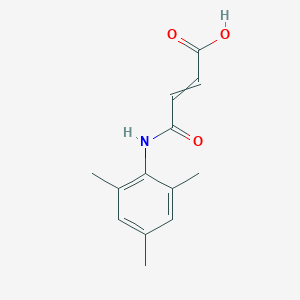
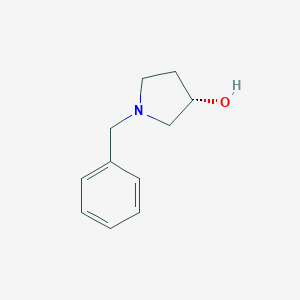
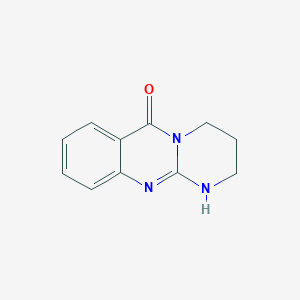
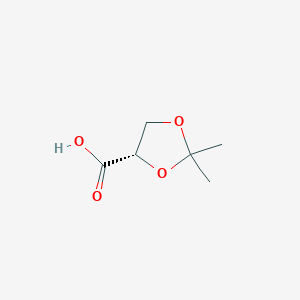
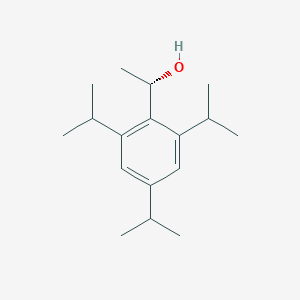
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
